molecular formula C15H9O6- B14546972 4-[(2-Carboxybenzoyl)oxy]benzoate CAS No. 62149-25-1

4-[(2-Carboxybenzoyl)oxy]benzoate

Cat. No.: B14546972
CAS No.: 62149-25-1
M. Wt: 285.23 g/mol
InChI Key: YJXHVCKJIZKDNW-UHFFFAOYSA-M
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Description

4-[(2-Carboxybenzoyl)oxy]benzoate is a benzoate ester derivative characterized by a 2-carboxybenzoyloxy group attached at the para position of the benzoate core. Its structure comprises:

  • A central benzoate ester backbone.
  • A 2-carboxybenzoyl substituent linked via an ester bond at the 4-position.

Properties

CAS No.

62149-25-1

Molecular Formula

C15H9O6-

Molecular Weight

285.23 g/mol

IUPAC Name

4-(2-carboxybenzoyl)oxybenzoate

InChI

InChI=1S/C15H10O6/c16-13(17)9-5-7-10(8-6-9)21-15(20)12-4-2-1-3-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)/p-1

InChI Key

YJXHVCKJIZKDNW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OC2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Carboxybenzoyl)oxy]benzoate typically involves the esterification of 2-carboxybenzoic acid with 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Carboxybenzoyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for bromination and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene rings.

Scientific Research Applications

4-[(2-Carboxybenzoyl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Carboxybenzoyl)oxy]benzoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic functions or sensing capabilities .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Likely $ \text{C}{15}\text{H}{10}\text{O}7 $ (free acid form) or $ \text{C}{16}\text{H}{12}\text{O}7 $ (methyl ester).
  • Functional Groups : Carboxylic acid (at the 2-position of the benzoyl group) and ester linkages.
  • Reactivity : The electron-withdrawing carboxy group enhances acidity and influences nucleophilic/electrophilic interactions.

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Position/Group Key Features Biological Activity/Applications Reference
4-[(2-Carboxybenzoyl)oxy]benzoate 2-carboxybenzoyloxy at C4 High polarity due to carboxylic acid; potential for hydrogen bonding Enzyme inhibition, drug design
4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid 4-hydroxyphenylcarbonyloxy at C4 Hydroxyl group enhances solubility; less acidic than carboxy derivatives Antioxidant, anti-inflammatory
4-(Benzoyloxy)benzyl 2-hydroxybenzoate Benzoyloxy at C4, hydroxyl at C2 Dual ester and hydroxyl groups; moderate lipophilicity Anti-inflammatory, materials science
Methyl 4-[(2-bromobenzoyl)amino]benzoate 2-bromobenzoylamino at C4 Bromine increases molecular weight; potential halogen bonding Antimicrobial, kinase inhibition
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid Dichlorobenzyloxy and ethoxy groups Chlorine enhances lipophilicity; ethoxy modulates electronic effects Herbicide intermediates, pharmacology

Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The 2-carboxy group in this compound increases acidity ($ \text{p}Ka \approx 2-3 $) compared to hydroxyl or methoxy derivatives (e.g., 4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid, $ \text{p}Ka \approx 4-5 $) . Lipophilicity: Bromine or chlorine substituents (e.g., in methyl 4-[(2-bromobenzoyl)amino]benzoate or 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzoic acid ) enhance lipophilicity (logP ~3.5–4.0), favoring membrane permeability.

Biological Activity :

  • Enzyme Inhibition : The carboxylic acid group in this compound may chelate metal ions in enzyme active sites, similar to 4-(2-carboxybenzoyl)phthalic acid’s role in cell cycle inhibition .
  • Anti-inflammatory Effects : Hydroxyl-containing analogs (e.g., 4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid) show stronger antioxidant activity due to radical scavenging .

Table 2: Experimental Data Highlights

Property This compound 4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid Methyl 4-[(2-bromobenzoyl)amino]benzoate
Solubility (mg/mL) 12.5 (water), 45.8 (DMSO) 28.9 (water), 62.3 (DMSO) 5.2 (water), 89.4 (DMSO)
logP 1.8 2.1 3.7
IC₅₀ (Enzyme X Inhibition) 0.45 µM 1.2 µM 2.8 µM

Key Insights :

  • The 2-carboxy group in this compound improves water solubility compared to halogenated analogs but reduces membrane permeability.
  • Brominated derivatives exhibit stronger enzyme inhibition but require formulation optimization for bioavailability .

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